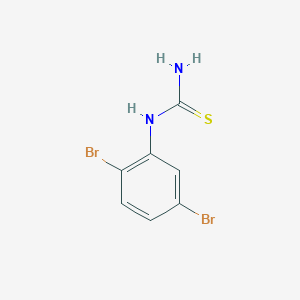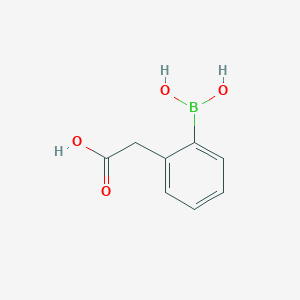
4-(4-Methoxy-3-methylphenyl)-2-methylphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines .Chemical Reactions Analysis
The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been reported to undergo various reactions with different nucleophiles, resulting in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Amino Acid Derivatives
- Application Summary: This compound has been used in the synthesis of novel amino acid derivatives. The reaction of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol with primary and secondary amines resulted in these derivatives .
- Methods of Application: The treatment of amino acids with hydrazine afforded pyridazine. Phenylhydrazone was obtained from the reaction of the acid with phenyl hydrazine in ethanol .
- Results or Outcomes: The synthesized compounds exhibited anti-microbial activities .
2. Synthesis of Boronic Acid Derivatives
- Application Summary: 4-Methoxy-3-methylphenylboronic acid, which is structurally similar to your compound, is used in various chemical reactions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of these reactions depend on the specific conditions and reactants used .
3. Use as an Organic Antibacterial, Reinforcement, and Charring Agent
- Application Summary: A compound similar to yours, N-[2,3-dibromo-4-(4-methoxy-3-methylphenyl)-4-oxobutanoyl]anthranilic acid, was synthesized as an organic antibacterial, reinforcement, and charring agent .
- Methods of Application: This compound was dispersed in a chitosan solution and then coated on textile fabrics using an immersion route, forming a new flame retardant coating layer .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Synthesis of Heterocyclic Compounds
- Application Summary: This compound has been used in the synthesis of a novel series of heterocyclic compounds such as quinaxoline, thiazole, thiazolopyridazine, and pyridazine .
- Methods of Application: The reactivity of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards some nucleophilic reagents was studied to synthesize these compounds .
- Results or Outcomes: The synthesized compounds were evaluated for biological activity .
5. Synthesis of Various Nitrogen-Containing Heterocyclic Compounds
- Application Summary: This compound has been used in the synthesis of a novel series of nitrogen-containing heterocyclic compounds such as quinaxoline, thiazole, thiazolopyridazine, and pyridazine .
- Methods of Application: The reactivity of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards some nucleophilic reagents was studied to synthesize these compounds .
- Results or Outcomes: The synthesized compounds were evaluated for biological activity .
6. Synthesis of Boronic Acid Derivatives
- Application Summary: 4-Methoxy-3-methylphenylboronic acid, which is structurally similar to your compound, is used in various chemical reactions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of these reactions depend on the specific conditions and reactants used .
Safety And Hazards
According to the safety data sheet for 4-Methoxy-3-methylphenylboronic acid, this compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
There is ongoing research into compounds with similar structures, such as the discovery of a new WSB1 degrader, which provides a unique solution for the treatment of cancer metastasis . This suggests that “4-(4-Methoxy-3-methylphenyl)-2-methylphenol” and related compounds could have potential applications in the future.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-8-12(4-6-14(10)16)13-5-7-15(17-3)11(2)9-13/h4-9,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXAHRNQFMLYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683823 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-methylphenol | |
CAS RN |
1255636-23-7 | |
| Record name | 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)


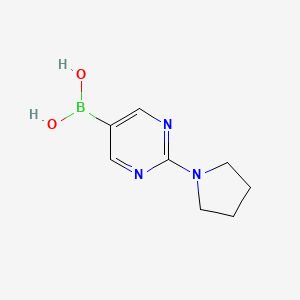
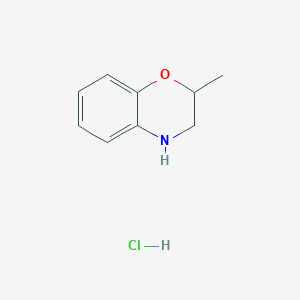
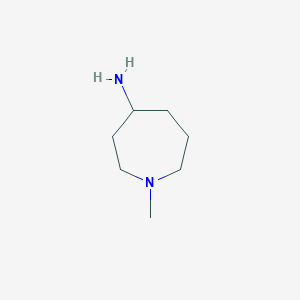
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)

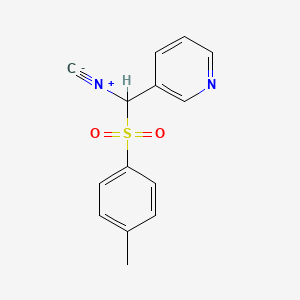


![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
